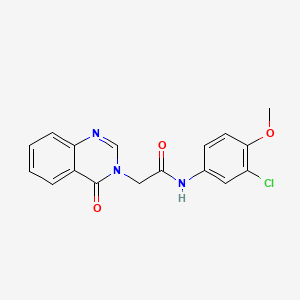
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. The compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mecanismo De Acción
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole exerts its pharmacological effects by inhibiting 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, the compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular processes. The increase in cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn modulate the activity of various transcription factors and ion channels.
Biochemical and Physiological Effects:
The inhibition of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole by 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in various cell types. The compound also has bronchodilatory effects, which make it a promising candidate for the treatment of asthma and COPD. Additionally, it has been shown to modulate the immune response by reducing the activity of T-cells and B-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in lab experiments include its potent inhibitory activity against 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, its well-established synthesis method, and its extensive preclinical and clinical data. However, the compound has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole. One potential direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole inhibitors based on the structure of the compound. Additionally, the compound could be used as a tool to study the role of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in various cellular processes and signaling pathways.
Métodos De Síntesis
The synthesis of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole involves a multi-step process that requires expertise in organic chemistry. The starting materials are commercially available, and the synthesis involves the use of various reagents and catalysts. The final product is obtained after several purification steps, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. The compound has been tested in preclinical and clinical studies for its efficacy and safety.
Propiedades
IUPAC Name |
2-cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S/c1-24-13-12-21-16(15-20-10-6-7-11-20)14-19-18(21)25(22,23)17-8-4-2-3-5-9-17/h14,17H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTVLELFCXQAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5227882.png)
![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
![N-(4-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5227950.png)
![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)
![2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)